molecular formula C10H10BrFO3 B14025620 Ethyl 3-bromo-5-fluoro-2-methoxybenzoate

Ethyl 3-bromo-5-fluoro-2-methoxybenzoate

Cat. No.: B14025620
M. Wt: 277.09 g/mol
InChI Key: VMJCJHVVCXYSMN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C10H10BrFO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-5-fluoro-2-methoxybenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and esterification of appropriate precursors. One common method involves the following steps:

    Bromination: Starting with 2-methoxybenzoic acid, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in the presence of a phase-transfer catalyst to introduce the fluorine atom at the 5-position.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale. The reactions are optimized for yield and purity, and the use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 3-bromo-5-fluoro-2-methoxybenzyl alcohol.

    Oxidation: Formation of ethyl 3-bromo-5-fluoro-2-hydroxybenzoate.

Scientific Research Applications

Ethyl 3-bromo-5-fluoro-2-methoxybenzoate is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions and receptor binding.

    Medicine: In the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: As an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-fluoro-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance binding affinity and specificity, while the methoxy group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Ethyl 3-bromo-5-fluoro-2-methoxybenzoate can be compared with similar compounds such as:

    Ethyl 3-bromo-2-fluoro-5-methoxybenzoate: Differing in the position of the fluorine and methoxy groups.

    Ethyl 5-bromo-2-fluoro-3-methoxybenzoate: Differing in the position of the bromine and methoxy groups.

    Mthis compound: Differing in the ester group (methyl instead of ethyl).

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

ethyl 3-bromo-5-fluoro-2-methoxybenzoate

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(13)7-4-6(12)5-8(11)9(7)14-2/h4-5H,3H2,1-2H3

InChI Key

VMJCJHVVCXYSMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)Br)OC

Origin of Product

United States

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